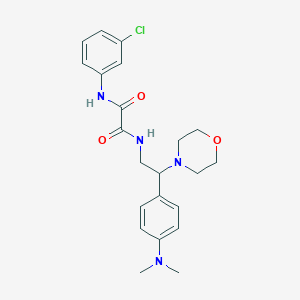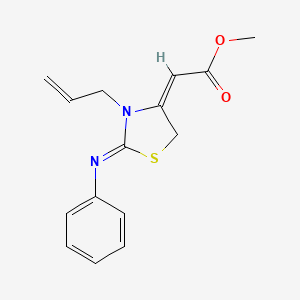![molecular formula C13H15N3O2 B2867972 4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile CAS No. 1436023-95-8](/img/structure/B2867972.png)
4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile” is a chemical compound that is likely to be an intermediate in the synthesis of other compounds . It is related to the class of compounds known as morpholines, which are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound could involve a multi-step process. A related process involves the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride, which is then converted with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile . This is then condensed with a 6-methylnicotinic ester to give a pyridine derivative, which is hydrolyzed and decarboxylated under acidic conditions to give a phenylacetyl pyridine derivative . This derivative is then oxidized to give the end product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile” likely involve several steps, including condensation, hydrolysis, decarboxylation, and oxidation . These reactions are part of a larger class of reactions known as multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Aplicaciones Científicas De Investigación
Reactions and Synthesis of Heterocyclic Compounds
4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile has been explored as a core structure in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in reactions to create a variety of fused heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines, which exhibit significant chemical interest due to their potential pharmacological activities (El-Dean, Radwan, & Zaki, 2010). Furthermore, the compound has been involved in studies related to the α effect, specifically in aminolysis on a saturated carbon atom, highlighting its utility in understanding reaction mechanisms (Ōae, Kadoma, & Yano, 1969).
Photophysical Characterization
The photophysical properties of morpholine derivatives have been studied, providing insights into their behavior under light exposure. For example, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was prepared and analyzed to understand its structural and emission characteristics. This research contributes to the development of new materials with potential applications in light-emitting devices (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Antibacterial Evaluation
Compounds related to 4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile have been evaluated for their antibacterial properties. Specifically, derivatives have been synthesized and subjected to antibacterial evaluations, indicating the potential of these compounds in developing new antimicrobial agents (Rahimizadeh et al., 2011).
Synthesis of Pyridine and Fused Pyridine Derivatives
The chemical versatility of this compound extends to the synthesis of pyridine and fused pyridine derivatives. These syntheses contribute to the diversity of heterocyclic compounds available for further pharmacological and material science research (Al-Issa, 2012).
Selective Recognition of Metal Ions
Derivatives of 4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile have been developed as chemosensors for the selective identification of highly toxic Pd2+ ions. This application demonstrates the compound's utility in environmental monitoring and the development of selective detection methods for hazardous substances (Shally et al., 2020).
Propiedades
IUPAC Name |
4-[2-(6-methylpyridin-3-yl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-2-3-11(8-15-10)6-13(17)16-4-5-18-9-12(16)7-14/h2-3,8,12H,4-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZNJHTWLTXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)
![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)
![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2867907.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2867910.png)

